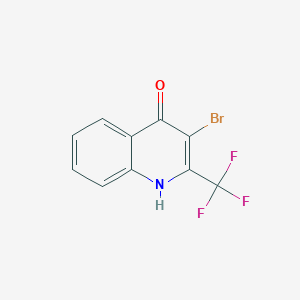

2-Amino-5-phenylpyrimidine-4,6-diol

説明

2-Amino-5-phenylpyrimidine-4,6-diol is a derivative of 2-aminopyrimidine, which is a core structure in many biologically active compounds and pharmaceuticals. The phenyl group at the 5-position and the hydroxyl groups at the 4 and 6 positions introduce additional functionality that can be exploited in various chemical reactions and applications.

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, including those with substitutions at the 5- and 6-positions, can be achieved through a single-step reaction involving β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3. This process can be facilitated by microwave-assisted methods without the need for solvents, as described in the synthesis of 5- and 6-substituted 2-aminopyrimidines .

Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine derivatives can form strong nucleobase-pairs with cytosine, involving three hydrogen bonds. This is exemplified by the co-crystal structure of a 6-phenyl-2-aminopyrimidinone with cytosine, which shows base-pairing as strong as that of natural guanine:cytosine pairs . Additionally, the co-crystal structures of 2-aminopyrimidine with diols and carboxylic acids reveal poly-component hydrogen bond arrangements and novel supramolecular synthons .

Chemical Reactions Analysis

2-Aminopyrimidine derivatives can participate in various chemical transformations. For instance, 4-(4-Aminophenyl)-2,6-diphenylpyrimidine, a related compound, can undergo transformations at the amino group to afford different derivatives, including N-acyl derivatives and substituted quinazolines . Moreover, the presence of amino and hydroxyl groups in the pyrimidine ring can lead to the formation of co-crystals and supramolecular structures through hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine derivatives are influenced by their molecular structure. For example, the introduction of a phenyl group and hydroxyl groups can affect the compound's solubility, hydrogen bonding capacity, and reactivity. The co-crystal structures involving 2-aminopyrimidine derivatives demonstrate the potential for extensive hydrogen bonding and supramolecular assembly . Additionally, the presence of substituents on the pyrimidine ring can lead to variations in electronic properties, as seen in the case of symmetrically 4,6-disubstituted 2-aminopyrimidines, which exhibit polarized molecular-electronic structures .

科学的研究の応用

GPR119 Agonists for Diabetes Treatment

2-Amino-5-phenylpyrimidine-4,6-diol derivatives have been explored for their potential as GPR119 agonists. These compounds, particularly 3,4-dihalogenated and 2,4,5-trihalogenated phenyl derivatives, have shown potent GPR119 agonistic activity. They are found to improve glucose tolerance, enhance glucose-dependent insulin secretion, and preserve pancreatic β-cell function, showing promise as antidiabetic treatments in experimental settings (Negoro et al., 2012).

Chichibabin Amination Process

The Chichibabin amination of 5-Phenylpyrimidine results in the formation of 2-amino- and 4-amino-5-phenylpyrimidine. This process involves a ring opening-ring closure sequence in the formation of the 2-amino compound and provides insights into the mechanisms of amination reactions in heterocyclic chemistry (Breuker et al., 1986).

Immune-Activated Nitric Oxide Production Inhibition

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including derivatives of 2-amino-5-phenylpyrimidine-4,6-diol, have been studied for their effects on immune-activated nitric oxide production. These compounds, especially 2-amino-4,6-dichloropyrimidines, inhibited nitric oxide production in mouse peritoneal cells, suggesting potential applications in immunomodulation (Jansa et al., 2014).

Human Neutrophil Elastase Inhibition

2-Amino-5-phenylpyrimidine-4,6-diol derivatives have been synthesized and evaluated for their ability to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes. Some derivatives demonstrated promising in vitro activity and oral activity in acute hemorrhagic assays, highlighting their potential as therapeutic agents in inflammation-related conditions (Ohmoto et al., 2001).

Synthesis of Schiff Base Congeners

2-Amino-5-phenylpyrimidine-4,6-diol has been utilized in the synthesis of Schiff base congeners. These congeners exhibit various pharmacological activities and are synthesized using microwave-assisted green chemistry methods. This approach is eco-friendly and efficient, making it a valuable method in the synthesis of pharmacologically active compounds (Karati et al., 2022).

Adenosine Receptor Antagonism

Carbamate substituted 2-amino-4,6-diphenylpyrimidines, related to 2-amino-5-phenylpyrimidine-4,6-diol, have been evaluated as potential dual adenosine A1 and A2A receptor antagonists. These compounds show promise as therapeutic agents in the treatment of Parkinson's disease, although further optimization of their physicochemical properties may be needed (Robinson et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2-amino-4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPMTXLIFATOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382944 | |

| Record name | 2-amino-5-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-phenylpyrimidine-4,6-diol | |

CAS RN |

154146-07-3 | |

| Record name | 2-amino-5-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。